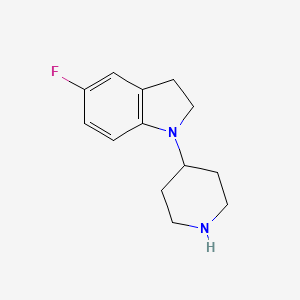

5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole

Description

5-Fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS: 82554-10-7) is a heterocyclic compound featuring a 2,3-dihydroindole core substituted with a fluorine atom at position 5 and a piperidin-4-yl group at the indole nitrogen. The dihydroindole moiety introduces partial saturation, reducing aromaticity compared to fully planar indoles, which may influence conformational flexibility and intermolecular interactions . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives.

Properties

IUPAC Name |

5-fluoro-1-piperidin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCTTHDGPNVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334123-16-8 | |

| Record name | 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS Number: 1334123-16-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C13H17FN2 |

| Molecular Weight | 220.29 g/mol |

| CAS Number | 1334123-16-8 |

Research indicates that this compound exhibits affinity for both the dopamine D4 receptor and the 5-HT2A receptor . These receptors are implicated in various psychiatric and neurological disorders, including schizophrenia and anxiety disorders. The compound's interaction with these receptors suggests potential therapeutic applications in treating psychoses without the extrapyramidal side effects associated with traditional antipsychotics .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to the indole structure. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activity. For instance, derivatives with similar piperidine structures showed effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Study 1: Antipsychotic Potential

In a patent study, it was found that compounds similar to this compound exhibited partial agonist or antagonist properties at dopamine D4 receptors. These compounds were noted for their potential in treating symptoms of schizophrenia and other related disorders .

Study 2: Antimicrobial Efficacy

Another investigation focused on pyrrolidine derivatives indicated that modifications on the piperidine ring could enhance antimicrobial activity. Compounds with electron-withdrawing groups displayed improved efficacy against fungal strains such as Candida albicans and Aspergillus niger, suggesting that similar modifications to this compound could yield beneficial results .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Dihydroindole Cores

1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (Compound I)

- Key Features :

- Substituted with benzenesulfonyl and 4-nitrobenzoyl groups.

- Crystal structure analysis reveals orthogonal dihedral angles (88.33°) between the sulfonyl-bound phenyl and indole rings, creating steric hindrance .

- Intramolecular C-H⋯O hydrogen bonds form S(6) ring motifs, stabilizing the conformation .

- Comparison :

- Unlike the target compound, Compound I lacks a piperidine group but includes bulky sulfonyl/carbonyl substituents, likely reducing membrane permeability.

- Hydrogen-bonding patterns differ due to the absence of a basic piperidine nitrogen in Compound I.

1-Benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole (Compound II)

Bioactive Piperidinyl-Indole Derivatives

CDFII (5-Fluoro-1H-indole derivative)

- Structure : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole .

- Key Features :

- Both share 5-fluoro and piperidinyl motifs, suggesting a conserved pharmacophore for antimicrobial activity.

DMPI

- Structure : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole .

- Key Features :

- Pyridin-4-yl substituent enhances π-stacking interactions.

- Comparison :

- The target compound’s dihydroindole core may reduce planarity, altering binding modes compared to DMPI’s fully aromatic system.

Structural and Functional Data Table

*Calculated based on molecular formulas.

Key Research Findings

- Crystallography : SHELX software (SHELXL, SHELXS) was critical in determining structural parameters (e.g., dihedral angles, hydrogen bonding) for analogues like Compounds I and II . The target compound’s structural analysis would similarly rely on these tools.

- Bioactivity : CDFII’s MRSA synergism highlights the importance of the 5-fluoro-piperidinyl-indole scaffold in antimicrobial design. The target compound’s simplified structure may offer a more synthetically accessible lead .

Preparation Methods

Synthesis of 5-Fluoro-2,3-dihydro-1H-indole Core

- Starting from commercially available 5-fluoroindole derivatives, the 2,3-dihydroindole (indoline) scaffold is prepared by selective reduction of the indole double bond.

- Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts under mild hydrogen pressure (e.g., 2 bar H₂) is a common method to achieve this reduction with good selectivity and yield (~78%).

- Alternative methods include cyclization reactions from suitable precursors such as 4-piperidone derivatives and arylhydrazines via Fischer-indole synthesis routes, although these are more common for related tetrahydro-carbolines.

Introduction of the Piperidin-4-yl Group at N-1

- Alkylation of the 5-fluoro-2,3-dihydro-1H-indole nitrogen with piperidin-4-yl derivatives or piperidone precursors is performed under basic conditions.

- Bases such as potassium carbonate, triethylamine, or diisopropylethylamine are used in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidin-2-one (NMP) to facilitate nucleophilic substitution.

- Alkylation is typically carried out at reflux or controlled elevated temperatures, often in solvents such as 1,4-dioxane or ketones.

- Protecting groups such as tert-butoxycarbonyl (Boc) or acetyl groups may be employed on the piperidine nitrogen during synthesis to prevent side reactions, later removed under acidic or basic conditions.

Reductive Amination and Aromatization

- Reductive amination is a key step to link piperidine rings to the indoline core.

- For example, reductive amination of 4-piperidones with indolines using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid has been reported, followed by oxidation or aromatization using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to stabilize the structure.

- This method yields the desired N-substituted indoline with high efficiency.

Fluorination Considerations

- The fluorine atom at the 5-position is generally introduced early in the synthesis, either by starting from 5-fluoroindole or by selective electrophilic fluorination of the indole ring.

- Fluorination significantly affects the compound’s physicochemical and pharmacokinetic properties, including pKa and metabolic stability.

- Methods include palladium-catalyzed cross-coupling reactions using 5-halo-1H-indoles and fluorinated boronic acids or direct fluorination of piperidinylpropyl indoles.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvents | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of 5-fluoroindole to 5-fluoro-2,3-dihydroindole | Pd/C or PtO₂ catalyst, H₂ (2 bar), reflux | Methanol, Ethanol | ~78 | Mild hydrogenation, selective reduction |

| Alkylation with piperidin-4-yl derivatives | Potassium carbonate or triethylamine, reflux | DMF, DMSO, NMP, 1,4-dioxane | 70-90 | Base-mediated nucleophilic substitution |

| Reductive amination | NaBH(OAc)₃ in acetic acid, room temp | Acetic acid, Methanol | 80+ | Followed by DDQ oxidation/aromatization |

| Protection/deprotection | Boc protection: Boc anhydride, base; Deprotection: TFA or acid/base | Various | Quantitative | Protecting group strategies to improve selectivity |

| Fluorination (if post-synthesis) | Pd-catalyzed cross-coupling or electrophilic fluorination | Various | Variable | Fluorination affects bioactivity and stability |

Research Findings and Analytical Data

- The use of palladium-catalyzed cross-coupling reactions for the preparation of this compound derivatives has been well established, providing moderate to high yields (up to 90%).

- Reductive amination with sodium triacetoxyborohydride is an efficient method for coupling piperidine moieties, with yields exceeding 80% and minimal side products.

- Protecting group strategies such as Boc protection enhance the selectivity and yield of alkylation steps and can be removed under mild acidic conditions without degrading the fluorinated indoline core.

- Analytical methods including flash chromatography, polarimetry, and LC-MS are used to purify and confirm the structure and purity of the final compounds.

- Fluorination reduces the basicity of the piperidine nitrogen, improving oral absorption and pharmacokinetic profiles of the compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a nucleophilic substitution or reductive amination approach to introduce the piperidinyl group to the indole scaffold. For optimization, employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol can improve yield. Structural confirmation requires 1H/13C NMR, FT-IR, and elemental analysis .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction (for absolute stereochemical confirmation) with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in the piperidine and dihydroindole moieties. Cross-validate purity using HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are essential for quantifying impurities in synthesized batches?

- Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., des-fluoro byproducts or unreacted intermediates). For non-volatile residues, thermogravimetric analysis (TGA) and mass spectrometry can identify degradation products under stress conditions (heat, light, humidity) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity or binding interactions of this compound?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., serotonin receptors, kinases). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Pair these with QSAR models trained on fluorinated indole derivatives to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported activity data for structurally similar compounds?

- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., assay conditions, cell lines). Replicate key experiments under standardized protocols (e.g., OECD guidelines) and apply statistical equivalence testing to validate discrepancies. Use Bayesian inference to model dose-response relationships across studies .

Q. How can AI-driven tools enhance experimental design for derivatives of this compound?

- Methodological Answer : Integrate generative adversarial networks (GANs) to propose novel derivatives with optimized properties (e.g., solubility, logP). Couple this with active learning algorithms to iteratively refine reaction conditions based on real-time HPLC/MS feedback. Implement COMSOL Multiphysics for simulating mass transfer limitations in scaled-up syntheses .

Q. What theoretical frameworks guide the study of this compound’s mechanism in complex biological systems?

- Methodological Answer : Anchor research in receptor theory (e.g., two-state model for GPCR modulation) or kinetic proofreading models for enzyme inhibition. For pharmacokinetics, apply compartmental modeling (NONMEM software) to predict absorption/distribution. Link findings to broader hypotheses (e.g., fluorinated indoles as privileged scaffolds in CNS drug discovery) .

Methodological Challenges and Solutions

Q. How to address low yield in the cyclization step during synthesis?

- Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl2, BF3·OEt2) to stabilize transition states. Monitor reaction progress via in-situ FT-IR to detect intermediate formation. Optimize solvent polarity (e.g., DMF vs. THF) to favor ring closure .

Q. What advanced separation techniques purify enantiomers of chiral derivatives?

- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak IA column) with heptane/isopropanol mobile phases. For preparative-scale separation, consider simulated moving bed (SMB) chromatography . Confirm enantiomeric excess via circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.